Methyl (methylthio)acetate
Methyl (methylthio)acetate
Methyl (methylthio)acetate is a thioether ester and is considered of importance to the aroma profiles of Cucumis melo fruit. It is identified as new sulfur volatile in strawberry.
Methyl 2-(methylthio)acetate, also known as methyl (methylsulfanyl)acetate, belongs to the class of organic compounds known as methyl esters. These are organic compounds containing a carboxyl group that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=H or organyl group and R'=methyl group. Methyl 2-(methylthio)acetate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyl 2-(methylthio)acetate is primarily located in the cytoplasm. Methyl 2-(methylthio)acetate has a cooked, cooked potato, and fruity taste.
Methyl 2-(methylthio)acetate, also known as methyl (methylsulfanyl)acetate, belongs to the class of organic compounds known as methyl esters. These are organic compounds containing a carboxyl group that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=H or organyl group and R'=methyl group. Methyl 2-(methylthio)acetate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyl 2-(methylthio)acetate is primarily located in the cytoplasm. Methyl 2-(methylthio)acetate has a cooked, cooked potato, and fruity taste.
Brand Name:
Vulcanchem
CAS No.:
16630-66-3
VCID:
VC21051786
InChI:
InChI=1S/C4H8O2S/c1-6-4(5)3-7-2/h3H2,1-2H3
SMILES:
COC(=O)CSC
Molecular Formula:
C4H8O2S
Molecular Weight:
120.17 g/mol
Methyl (methylthio)acetate
CAS No.: 16630-66-3
Cat. No.: VC21051786
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl (methylthio)acetate is a thioether ester and is considered of importance to the aroma profiles of Cucumis melo fruit. It is identified as new sulfur volatile in strawberry. Methyl 2-(methylthio)acetate, also known as methyl (methylsulfanyl)acetate, belongs to the class of organic compounds known as methyl esters. These are organic compounds containing a carboxyl group that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=H or organyl group and R'=methyl group. Methyl 2-(methylthio)acetate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyl 2-(methylthio)acetate is primarily located in the cytoplasm. Methyl 2-(methylthio)acetate has a cooked, cooked potato, and fruity taste. |
|---|---|
| CAS No. | 16630-66-3 |
| Molecular Formula | C4H8O2S |
| Molecular Weight | 120.17 g/mol |
| IUPAC Name | methyl 2-methylsulfanylacetate |
| Standard InChI | InChI=1S/C4H8O2S/c1-6-4(5)3-7-2/h3H2,1-2H3 |
| Standard InChI Key | HZYCAKGEXXKCDM-UHFFFAOYSA-N |
| SMILES | COC(=O)CSC |
| Canonical SMILES | COC(=O)CSC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator